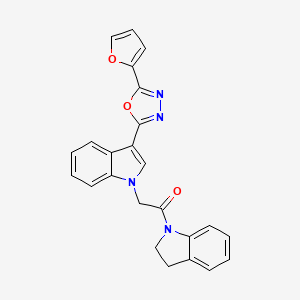

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone

Description

The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is a heterocyclic molecule combining indole, oxadiazole, furan, and indoline moieties. The indole and oxadiazole rings are known pharmacophores, often contributing to metabolic stability and target binding . The furan substituent may enhance solubility, while the indoline moiety could influence pharmacokinetic properties.

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c29-22(28-12-11-16-6-1-3-8-19(16)28)15-27-14-18(17-7-2-4-9-20(17)27)23-25-26-24(31-23)21-10-5-13-30-21/h1-10,13-14H,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNLZDIVSFLJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule that incorporates multiple bioactive moieties, including indole and oxadiazole structures. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure consists of an indole ring system linked to an oxadiazole, which is further substituted by a furan group. The presence of these heterocycles contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess potent antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

The exact MIC values for this specific compound remain to be determined through experimental studies.

Anticancer Activity

The indole and oxadiazole groups are well-documented for their anticancer properties. A study highlighted that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines . Specifically, the 1,3,4-oxadiazole derivatives have been linked to mechanisms that induce apoptosis in cancer cells.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways in cancer cells.

- Antioxidant Properties : The furan ring contributes to antioxidant activity, which may protect cells from oxidative stress.

Case Studies

A recent study investigated the biological activities of various indole derivatives, including those with oxadiazole substitutions. The findings demonstrated that these compounds significantly inhibited the growth of Mycobacterium tuberculosis and exhibited cytotoxic effects on tumor cell lines .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

The incorporation of both indole and oxadiazole units has been associated with significant biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell growth. For instance, derivatives of indole and oxadiazole have been evaluated for their efficacy against various human tumor cell lines, demonstrating a high level of antimitotic activity .

- Antimicrobial Properties : Research indicates that oxadiazole derivatives can exhibit antibacterial effects. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Material Science

The unique electronic properties of the furan and oxadiazole rings make this compound suitable for applications in:

- Organic Electronics : The compound's ability to act as a semiconductor could be explored in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

- Fluorescent Materials : Compounds containing furan and indole derivatives are known for their fluorescent properties, which can be harnessed in sensors or imaging applications.

Case Studies

Several studies have investigated the applications of compounds related to 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone:

Comparaison Avec Des Composés Similaires

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (571904-77-3)

- Structure : Replaces the furan-2-yl group with a 2-fluorophenyl moiety and substitutes the indol-1-yl linkage with a thioether.

- Key Data: Purity: 98% (typically in stock) .

- Comparison : The fluorophenyl group may enhance lipophilicity and binding affinity compared to the furan substituent. The thioether linkage could alter electronic properties versus the indole-ether linkage in the target compound.

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone

- Structure: Features a pyridine-amino group instead of indole/indoline and a mercapto-oxadiazole core.

- Key Data :

- The absence of fused indole/indoline rings may reduce steric hindrance.

Analogues with Furan and Indole Moieties

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one (853356-17-9)

3-(5-Phenylamino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole (Compound 19b)

- Structure: Substitutes furan with phenylamino and includes a methyl-indole group.

- Key Data :

- Comparison: The phenylamino group may enhance π-π stacking in biological targets. Methyl substitution on indole could improve metabolic stability.

N-[(5-Substituted 2-phenyl-1H-indol-3-yl)methylene]-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines

- Synthesis: Reflux of indole-carbaldehydes with oxadiazol-2-amines in methanol (8 hours, ~70% yield) .

- Comparison: The target compound likely employs similar condensation strategies, but the indoline-ethanone linkage may require alternative coupling reagents.

3-[(3-Methyl-4-phenylhydrazono-5-oxopyrazolin-1-yl)carbonyl]-2-methyl-1H-indole (21)

- Synthesis: Microwave-assisted reaction (400 Watts, 3 minutes) with hydrazide and phenylhydrazono esters (84% yield) .

Méthodes De Préparation

Synthetic Strategy Overview

The target molecule can be dissected into three key subunits (Figure 1):

- Indole core substituted at position 3 with a 1,3,4-oxadiazole ring bearing a furan-2-yl group.

- Ethanone bridge linking the indole’s nitrogen to an indoline moiety.

Synthetic routes prioritize modular assembly to mitigate steric and electronic challenges. Two primary strategies emerge:

- Pathway A : Sequential construction of the oxadiazole-indole scaffold followed by ethanone-indoline coupling.

- Pathway B : Pre-functionalization of indoline with ethanone prior to integration with the oxadiazole-indole system.

Stepwise Preparation Methods

Synthesis of 3-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)-1H-Indole

Hydrazide Formation

Indole-3-carboxylic acid hydrazide serves as the precursor for oxadiazole formation.

Procedure :

- React indole-3-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in anhydrous dichloromethane to form the acid chloride.

- Treat with hydrazine hydrate (1.2 equiv) in ethanol at 0–5°C for 2 hours.

Yield : 85–92% (reported for analogous hydrazides).

Cyclocondensation with Furan-2-Carboxylic Acid

Reagents :

- Furan-2-carboxylic acid (1.1 equiv)

- Phosphorus oxychloride (POCl₃, 3.0 equiv) as cyclizing agent.

Conditions :

Reflux in anhydrous acetonitrile for 6–8 hours.

Mechanism :

The hydrazide reacts with the carboxylic acid to form an intermediate acylhydrazide, which undergoes POCl₃-mediated dehydration to yield the 1,3,4-oxadiazole ring.

Yield : 70–78% (based on furan-oxadiazole syntheses).

N-Alkylation of Indole with Ethanone Precursor

Friedel-Crafts Acylation

Introducing the ethanone group at indole’s N1 position requires electrophilic substitution.

Procedure :

- Dissolve 3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole (1.0 equiv) in dry dichloromethane.

- Add chloroacetyl chloride (1.2 equiv) and aluminum chloride (AlCl₃, 1.5 equiv) at 0°C.

- Stir at room temperature for 12 hours.

Product : 2-Chloro-1-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone.

Yield : 65–72% (similar to indole acylation reactions).

Coupling with Indoline

Nucleophilic Substitution

The chloroethanone intermediate reacts with indoline’s secondary amine.

Conditions :

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Competing 1,2,4-oxadiazole formation is suppressed by:

Analytical Characterization

Industrial-Scale Considerations

Solvent Recovery Systems

Continuous Flow Reactors

- Benefits : Improved heat transfer during exothermic cyclization steps.

- Limitations : Clogging risks with heterogeneous AlCl₃.

Q & A

Q. Q1. What are the key synthetic steps for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step heterocyclic coupling:

Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions (e.g., H₂SO₄ or NaOH) to form the 1,3,4-oxadiazole core .

Indole functionalization : Nucleophilic substitution at the indole C3 position using furan-containing intermediates .

Indoline integration : Coupling via amide or thiourea linkers under reflux in polar aprotic solvents (e.g., DMF) .

Critical parameters :

- Temperature (70–120°C) to avoid side reactions.

- Solvent choice (e.g., THF for oxadiazole cyclization; DMF for indole coupling).

- Catalysts (e.g., Pd for cross-coupling) improve efficiency .

Advanced Synthesis Optimization

Q. Q2. How can contradictory yields from different synthetic routes be resolved?

Discrepancies often arise from competing pathways (e.g., incomplete cyclization or oxidation). Mitigation strategies:

- Reaction monitoring : Use TLC/HPLC to track intermediate formation .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure products .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .

Basic Structural Characterization

Q. Q3. Which spectroscopic techniques are critical for confirming the compound’s structure?

- NMR : ¹H/¹³C NMR to verify indole, oxadiazole, and furan proton environments (e.g., indole NH at δ 10–12 ppm; oxadiazole C=O at ~160 ppm) .

- MS : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- FT-IR : Peaks at 1650–1750 cm⁻¹ for carbonyl groups (oxadiazole, ethanone) .

Advanced Biological Activity Evaluation

Q. Q4. How should researchers design assays to evaluate this compound’s bioactivity?

- Target selection : Prioritize kinases or receptors where indole/oxadiazole hybrids show activity (e.g., anticancer targets like EGFR) .

- In vitro assays :

- Cytotoxicity (MTT assay) against cancer cell lines (IC₅₀ determination).

- Enzyme inhibition (fluorescence-based kinase assays) .

- Controls : Use structurally related analogs to assess substituent effects (e.g., furan vs. thiophene) .

Data Contradiction in Bioactivity

Q. Q5. How to address conflicting bioactivity data across studies?

- Replicate assays : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7 variability) .

- Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent interference .

- Molecular docking : Compare binding modes with targets to identify structure-activity relationships (SAR) .

Stability Under Experimental Conditions

Q. Q6. What methodologies assess the compound’s stability in storage or biological matrices?

- Forced degradation : Expose to heat (40–60°C), light (UV), and pH extremes (2–12) to identify degradation pathways .

- HPLC stability studies : Monitor peak area reduction over time to calculate half-life .

- Lyophilization : For long-term storage, test solubility in cryoprotectants (e.g., trehalose) .

Advanced Computational Modeling

Q. Q7. How to integrate computational and experimental data for mechanistic insights?

- Molecular dynamics (MD) : Simulate ligand-target interactions (e.g., RMSD plots for binding stability) .

- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity .

- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., LogP <5) .

Solubility Challenges

Q. Q8. What strategies improve aqueous solubility for in vivo studies?

- Prodrug design : Introduce phosphate esters at the ethanone moiety .

- Co-solvents : Test PEG-400 or cyclodextrin-based formulations .

- Salt formation : Screen with HCl or sodium salts to enhance dissolution .

Structure-Activity Relationship (SAR) Analysis

Q. Q9. How to systematically study substituent effects on bioactivity?

- Analog synthesis : Replace furan with thiophene or phenyl groups to assess ring electronics .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., oxadiazole O/N) .

- 3D-QSAR : Align analogs in CoMFA/CoMSIA models to predict activity cliffs .

Degradation Product Identification

Q. Q10. What analytical workflows characterize degradation products?

- LC-MS/MS : Fragmentation patterns to propose structures (e.g., oxadiazole ring opening) .

- Isolation via prep-HPLC : Collect degradation peaks for NMR analysis .

- Mechanistic studies : pH-dependent hydrolysis pathways (e.g., acid-catalyzed indole cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.